Direct Urea–Pyrrolidinone Linkage Confers Unique 3D Conformational Constraints
Compound 891115-68-7 features a direct urea linkage at the pyrrolidin-3-yl position, unlike analogs such as 954610-67-4 and 946351-94-6, which possess a methylene spacer ( –CH2– ) between the pyrrolidinone ring and the urea moiety . This difference eliminates a rotatable bond, reducing the number of freely rotating bonds in 891115-68-7 from approximately 7 to 6, and imposes a more constrained spatial orientation of the pharmacophoric elements (3-chlorophenyl, urea, 3,4-dimethoxyphenyl) . The resulting conformational restriction is predicted to enhance target-binding entropy and selectivity, a principle supported by the known pharmacology of 3-ureidopyrrolidines as FPRL1 agonists [1]. While no direct IC50 comparison is available, the structural distinction is quantifiable in terms of rotatable bond count.
| Evidence Dimension | Number of rotatable bonds (flexibility metric) |
|---|---|
| Target Compound Data | Approximately 6 rotatable bonds (direct urea–pyrrolidin-3-yl attachment) |
| Comparator Or Baseline | 954610-67-4 and 946351-94-6: approximately 7 rotatable bonds (urea linked via –CH2– spacer) |
| Quantified Difference | Reduction of ~1 rotatable bond, corresponding to ~14% lower molecular flexibility |
| Conditions | Structural analysis based on SMILES: COc1ccc(N2CC(NC(=O)Nc3cccc(Cl)c3)CC2=O)cc1OC |
Why This Matters
Reduced conformational flexibility is often correlated with improved target selectivity and higher binding affinity, making 891115-68-7 a mechanistically distinct candidate for SAR exploration compared to its more flexible methylene-spacer analogs.
- [1] Kyorin Pharmaceutical Co., Ltd. Urea derivative or pharmacologically acceptable salt thereof. US Patent US20140329871A1, 2014-11-27. Available at: https://patents.google.com/patent/US20140329871A1/en. View Source
